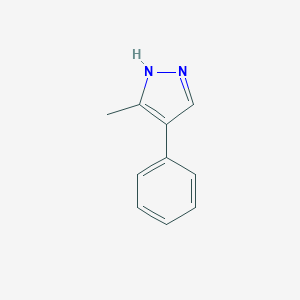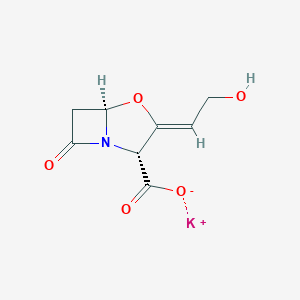
Clavulanato:Celulosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clavulanato potásico es un compuesto formado por la combinación de ácido clavulánico con potasio. Se utiliza principalmente en combinación con antibióticos betalactámicos, como la amoxicilina, para aumentar su eficacia inhibiendo las enzimas betalactamasas. Estas enzimas pueden descomponer los antibióticos betalactámicos y hacerlos ineficaces. El clavulanato potásico en sí mismo no tiene una actividad antibacteriana significativa, pero juega un papel crucial en la prevención de la resistencia a los antibióticos .
Aplicaciones Científicas De Investigación
El clavulanato potásico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la inhibición enzimática y el desarrollo de nuevos antibióticos.
Biología: Los investigadores utilizan clavulanato potásico para investigar los mecanismos de resistencia bacteriana y el papel de las enzimas betalactamasas.
Medicina: El clavulanato potásico se utiliza ampliamente en combinación con antibióticos para tratar diversas infecciones bacterianas, incluidas la sinusitis, la neumonía, las infecciones de oído, la bronquitis, las infecciones del tracto urinario y las infecciones de la piel
Industria: Se utiliza en la industria farmacéutica para desarrollar y fabricar formulaciones de antibióticos
Mecanismo De Acción
El clavulanato potásico funciona como un inhibidor de las betalactamasas. Contiene un anillo betalactámico que se une irreversiblemente a las enzimas betalactamasas, evitando que inactiven los antibióticos betalactámicos. Este mecanismo permite que los antibióticos como la amoxicilina sigan siendo efectivos contra las bacterias productoras de betalactamasas. Los objetivos moleculares del clavulanato potásico son los sitios activos de las enzimas betalactamasas, y las vías involucradas incluyen la inhibición de la actividad enzimática y la protección de los antibióticos de la degradación .
Análisis Bioquímico
Biochemical Properties
Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .
Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .
Cellular Effects
The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .
Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .
Molecular Mechanism
The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .
The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .
Temporal Effects in Laboratory Settings
The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .
Dosage Effects in Animal Models
The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .
Metabolic Pathways
The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .
The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .
Transport and Distribution
The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .
Subcellular Localization
The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del clavulanato potásico implica varios pasos. Un método común incluye disolver polvo de clavulanato tert-butilamina en una solución de alcohol isopropílico para preparar una solución de clavulanato tert-butilamina-alcohol isopropílico. Esta solución se combina entonces con una solución de etilhexanoato de potasio-alcohol isopropílico hasta que se produce la cristalización completa. El producto resultante se filtra, se lava y se seca para obtener clavulanato potásico .
Métodos de producción industrial
En entornos industriales, la producción de clavulanato potásico a menudo implica biofermentación seguida de procesos de extracción y cristalización. El entorno de producción se controla cuidadosamente para mantener bajas temperaturas y humedad para garantizar la estabilidad del producto. La criogenia con nitrógeno líquido puede utilizarse durante el proceso de lixiviación para proteger el compuesto de la degradación .
Análisis De Reacciones Químicas
Tipos de reacciones
El clavulanato potásico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El clavulanato potásico puede oxidarse en condiciones específicas, aunque esta no es una reacción común en sus aplicaciones típicas.
Reducción: Las reacciones de reducción son menos comunes para el clavulanato potásico.
Sustitución: El clavulanato potásico puede experimentar reacciones de sustitución, especialmente en presencia de enzimas betalactamasas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran clavulanato potásico incluyen antibióticos betalactámicos (por ejemplo, amoxicilina), alcohol isopropílico y etilhexanoato de potasio. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar la estabilidad y la eficacia del compuesto .
Principales productos formados
El principal producto formado a partir de reacciones que involucran clavulanato potásico es la inactivación de las enzimas betalactamasas, lo que permite que los antibióticos betalactámicos permanezcan efectivos contra las infecciones bacterianas .
Comparación Con Compuestos Similares
El clavulanato potásico a menudo se compara con otros inhibidores de las betalactamasas, como:
Ácido clavulánico: El compuesto principal del clavulanato potásico, que se combina con potasio para mejorar su estabilidad y solubilidad.
El clavulanato potásico es único en su capacidad para mejorar la eficacia de los antibióticos betalactámicos al inhibir irreversiblemente las enzimas betalactamasas, lo que lo convierte en una herramienta valiosa en la lucha contra la resistencia a los antibióticos .
Propiedades
Número CAS |
61177-45-5 |
|---|---|
Fórmula molecular |
C8H9KNO5 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |
Clave InChI |
FERIANDDKNFRJI-JSYANWSFSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
SMILES isomérico |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |
SMILES canónico |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |
| 61177-45-5 | |
Pictogramas |
Flammable; Irritant; Health Hazard |
Números CAS relacionados |
58001-44-8 (Parent) |
Sinónimos |
BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


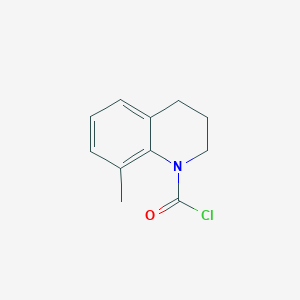
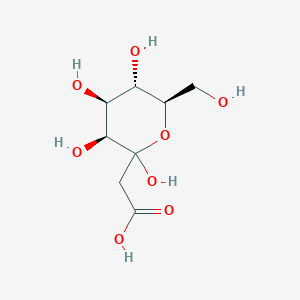
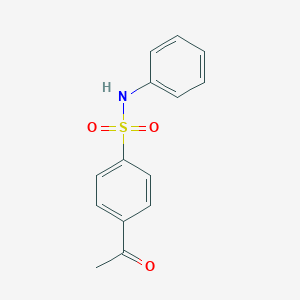
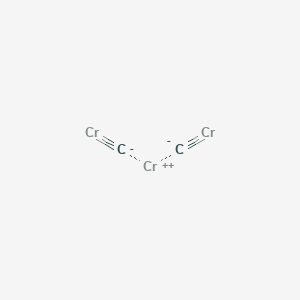
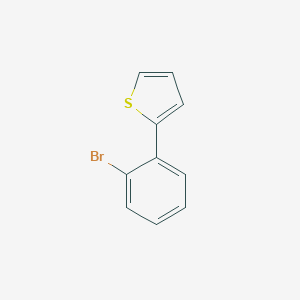

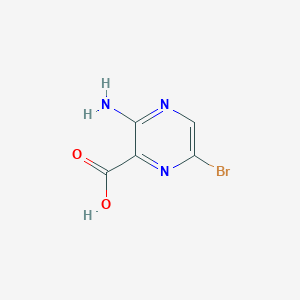

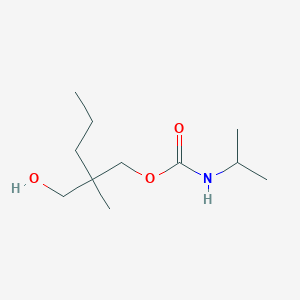
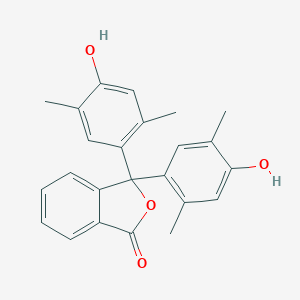
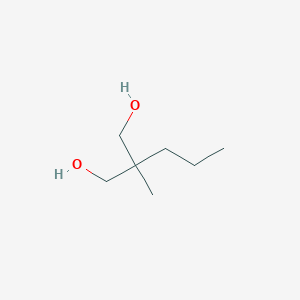
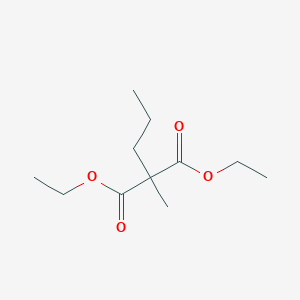
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
